3-oxo-piperazine-2-carboxylic acid spectroscopic data (NMR, IR, MS)
3-oxo-piperazine-2-carboxylic acid spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-oxo-piperazine-2-carboxylic Acid
This guide provides a detailed exploration of the expected spectroscopic signature of 3-oxo-piperazine-2-carboxylic acid (MW: 144.13 g/mol , Formula: C₅H₈N₂O₃)[1][2], a heterocyclic compound of significant interest in medicinal chemistry and peptidomimetics. As a constrained amino acid analogue, its structural confirmation is paramount for its application in drug development. This document synthesizes foundational spectroscopic principles with data from closely related analogues to present a predictive but robust characterization.
Molecular Structure and Spectroscopic Implications
The structure of 3-oxo-piperazine-2-carboxylic acid features several key functional groups that dictate its spectroscopic behavior: a carboxylic acid, a secondary amide (lactam), a secondary amine, and a chiral center at the C2 position. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses. Understanding this structure is the first step in predicting and interpreting its spectral data.
Caption: Chemical Structure of 3-oxo-piperazine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] For 3-oxo-piperazine-2-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-H protons, and the carboxylic acid O-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups. The data for the closely related isomer, methyl 5-oxo-piperazinone-2-carboxylate, shows ring protons in the 3.5-3.8 ppm range, which serves as an excellent starting point for our predictions.[3]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H-2 (Methine) | ~4.0 - 4.5 | Doublet of doublets (dd) | 1H | Alpha to both a carbonyl and a carboxyl group, expected to be downfield. |
| H-5 (Methylene) | ~3.2 - 3.6 | Multiplet (m) | 2H | Adjacent to a nitrogen atom. |
| H-6 (Methylene) | ~3.0 - 3.4 | Multiplet (m) | 2H | Adjacent to two nitrogen atoms. |
| N-H (Amide) | ~7.5 - 8.5 | Broad singlet (br s) | 1H | Chemical shift is solvent dependent. |
| N-H (Amine) | ~2.5 - 4.0 | Broad singlet (br s) | 1H | Chemical shift is solvent dependent and may exchange with D₂O. |
| O-H (Carboxyl) | >10.0 | Broad singlet (br s) | 1H | Typically very broad and downfield; exchanges with D₂O. |
Experimental Protocol: ¹H NMR Analysis[6]
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred to observe exchangeable N-H and O-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum using standard acquisition parameters. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the range of 0-15 ppm.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative number of protons.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. Carboxylic acids and their derivatives typically have carbonyl carbons resonating between 165-190 ppm.[7] Data for a related N-Boc protected 5-oxo-piperazine-2-carboxylic acid shows carbonyl carbons at 169.8 ppm and 171.3 ppm, and ring carbons between 44.2 and 54.3 ppm, which aligns with expectations.[3]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |
|---|---|---|
| C=O (Carboxylic Acid) | ~170 - 175 | The deshielding effect of the hydroxyl group places it in this range. |
| C=O (Amide/Lactam) | ~165 - 170 | Typical chemical shift for a secondary amide carbonyl. |
| C-2 (Methine) | ~50 - 55 | Alpha to both a carbonyl and a nitrogen atom. |
| C-5 (Methylene) | ~45 - 50 | Adjacent to a nitrogen atom. |
| C-6 (Methylene) | ~40 - 45 | Adjacent to two nitrogen atoms. |
Experimental Protocol: ¹³C NMR Analysis[6]
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on the NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.
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Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., DMSO-d₆ at ~39.5 ppm) can be used for chemical shift referencing if TMS is not observed clearly.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the O-H, N-H, and C=O bonds. For carboxylic acids, the O-H stretch is characteristically very broad, appearing from 3300-2500 cm⁻¹, often overlapping with C-H stretches.[8][9] The carbonyl (C=O) stretch of a carboxylic acid is an intense band typically found between 1760-1690 cm⁻¹.[8]
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Broadness is due to hydrogen bonding.[8][9] |
| N-H Stretch (Amide & Amine) | 3400 - 3200 | Medium, Broad | May be observed within the O-H stretch envelope. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium, Sharp | May be superimposed on the broad O-H band.[8] |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | |
| C=O Stretch (Amide) | 1680 - 1650 | Strong, Sharp | The "Amide I" band. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | [8][9] |
| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium, Broad |[8] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the dried sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For 3-oxo-piperazine-2-carboxylic acid (C₅H₈N₂O₃), the exact mass can be calculated and observed using high-resolution mass spectrometry (HRMS). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): Expected at m/z 144 (for EI) or m/z 145 (for ESI+).
-
Key Fragments: Common fragmentation pathways for piperazine derivatives involve ring cleavage.[6] For this molecule, characteristic losses would include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids (decarboxylation).
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Ring Cleavage: Various cleavages of the piperazine ring can occur, leading to smaller fragment ions.
-
Caption: Predicted ESI-MS Fragmentation Pathway.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Operate in positive ion mode to observe the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation studies (MS/MS), isolate the precursor ion (m/z 145) and apply collision-induced dissociation (CID) to generate and detect fragment ions.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.
Conclusion
The structural verification of 3-oxo-piperazine-2-carboxylic acid is a critical step in its use for research and drug development. This guide provides a comprehensive, albeit predictive, overview of its expected spectroscopic characteristics based on established principles and data from close structural analogs. By combining ¹H and ¹³C NMR, IR, and MS, researchers can unambiguously confirm the identity and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.).
-
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2009). The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
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Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved February 23, 2026, from [Link]
-
13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved February 23, 2026, from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved February 23, 2026, from [Link]
Sources
- 1. 3-Oxo-piperazine-2-carboxylic acid | CAS 925890-01-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scbt.com [scbt.com]
- 3. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
